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Introduction
Naringin is a prominent flavanone glycoside found abundantly in citrus fruits, particularly

grapefruit (Citrus paradisi), where it is responsible for the characteristic bitter taste. Chemically,

it consists of the aglycone naringenin bonded to a neohesperidose sugar moiety. Naringin and

its metabolite, naringenin, are credited with a wide spectrum of pharmacological activities,

including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. As interest in

its therapeutic potential grows, a thorough understanding of its toxicological and safety profile

is critical for drug development and clinical application. This guide provides an in-depth

technical summary of the current knowledge on naringin's toxicity, supported by quantitative

data, detailed experimental methodologies, and mechanistic pathways.

Toxicological Profile
Extensive preclinical studies in various animal models have been conducted to characterize the

toxicity of naringin. The collective evidence suggests a high margin of safety.

Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects occurring shortly after the

administration of a single high dose of a substance. For naringin, these studies consistently

demonstrate very low toxicity. In an acute oral toxicity study in Sprague-Dawley (SD) rats, a
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single bolus dose up to 16 g/kg (16,000 mg/kg) resulted in no mortality or adverse clinical

signs[1]. Similarly, studies in Beagle dogs established the LD50 (lethal dose, 50%) to be

greater than 5 g/kg (5,000 mg/kg) body weight.

Table 1: Acute Oral Toxicity of Naringin

Animal Model
Route of
Administration

LD50 (mg/kg
Body Weight)

Observations Reference(s)

Sprague-
Dawley Rats

Oral > 16,000

No mortality or
adverse
clinical signs
observed.

| Beagle Dogs | Oral | > 5,000 | No mortality or toxicologically relevant events observed. | |

Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies provide insights into the effects of long-term exposure.

Naringin has been evaluated in sub-chronic (13-week) and chronic (6-month) oral toxicity

studies in both rats and dogs.

In a 13-week study, Sprague-Dawley rats administered naringin at doses of 50, 250, and 1250

mg/kg/day showed no mortality or toxicologically significant changes in clinical signs,

hematology, or clinical biochemistry. The only notable effect was a slight decrease in body

weight at the highest dose, which was not considered toxicologically significant. Based on

these findings, the No-Observed-Adverse-Effect-Level (NOAEL) for naringin in rats after 13

weeks was determined to be greater than 1250 mg/kg/day.

A subsequent 6-month chronic toxicity study in SD rats at the same dose levels confirmed

these findings, again establishing a NOAEL greater than 1250 mg/kg/day. Similarly, studies in

Beagle dogs administered naringin for 3 and 6 consecutive months at doses up to 500

mg/kg/day found no morbidity, mortality, or toxicologically relevant events, concluding a NOAEL

of at least 500 mg/kg/day for dogs.

Table 2: Repeated-Dose Oral Toxicity of Naringin (NOAEL)
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Animal
Model

Duration

Doses
Administere
d
(mg/kg/day)

NOAEL
(mg/kg/day)

Key
Findings

Reference(s
)

Sprague-
Dawley
Rats

13 Weeks
0, 50, 250,
1250

> 1250

No
significant
toxicologic
al changes.

Sprague-

Dawley Rats
6 Months

0, 50, 250,

1250
> 1250

Non-

pathological,

reversible

hair loss and

slight body

weight

decreases

were not

considered

adverse.

| Beagle Dogs | 3 & 6 Months | 0, 20, 100, 500 | ≥ 500 | No morbidity, mortality, or

toxicologically relevant events observed. | |

Genotoxicity and Mutagenicity
Genotoxicity assays are used to detect direct or indirect DNA damage. While some flavonoids

like quercetin have shown mutagenic activity in the Ames test, naringin appears to be non-

genotoxic. In fact, naringin has demonstrated protective effects against genotoxicity induced

by other agents. For example, it has been shown to protect V79 hamster cells against DNA and

chromosome damage induced by the anti-cancer drug bleomycin. Its aglycone, naringenin, has

also been shown to reduce DNA damage caused by oxaliplatin in mice, likely due to its strong

antioxidant properties. While specific standard mutagenicity assays for naringin are not

extensively detailed in the available literature, its aglycone naringenin was found to be non-

toxic to non-malignant Vero cells.

Reproductive and Developmental Toxicity
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The potential for reproductive and developmental toxicity is a critical safety consideration. A

study in Sprague-Dawley rats evaluated the effect of naringin on fertility and early embryonic

development. Male rats were dosed for 9 weeks and females for 2 weeks prior to mating, with

dosing continuing until gestation day 7, at levels of 0, 50, 250, and 1250 mg/kg/day. The study

found no treatment-related effects on fertility or early embryonic development. Although a slight

reduction in body weight was noted in the high-dose group, the NOAEL for fertility and early

embryonic development in rats was concluded to be at least 1250 mg/kg/day. However, one

study noted that naringin supplementation during pregnancy in rats could induce sex- and

region-specific alterations in the offspring's brain redox status, suggesting that consumption

during sensitive developmental periods may have detrimental effects.

Human Safety and Tolerability
While extensive clinical trial data for naringin is limited, studies on its aglycone, naringenin,

provide valuable insights into its safety in humans. In a randomized, controlled, single-

ascending-dose clinical trial, healthy adults ingested naringenin doses of 150, 300, 600, and

900 mg. The study reported no relevant adverse events or significant changes in blood safety

markers at any dose. These findings indicate that single doses of naringenin up to 900 mg are

safe and well-tolerated in humans. The oral NOAEL for naringin in humans has been

estimated to be approximately 200 mg/kg.

Mechanisms of Toxicity and Safety
Drug Interactions: Inhibition of Cytochrome P450
Enzymes
The most significant safety concern associated with naringin is its potential for drug-drug

interactions. This is primarily mediated by its metabolite, naringenin, which is a known inhibitor

of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut and liver.

CYP3A4 is responsible for the metabolism of a vast number of therapeutic drugs.

Upon ingestion, intestinal enzymes cleave the sugar moiety from naringin, releasing the active

aglycone naringenin. Naringenin can then inhibit intestinal CYP3A4, reducing the first-pass

metabolism of co-administered drugs that are substrates for this enzyme. This inhibition leads

to increased bioavailability and higher plasma concentrations of the affected drug, potentially

causing adverse effects or toxicity. This mechanism is famously known as the "grapefruit juice
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effect." Naringenin has also been shown to inhibit P-glycoprotein (P-gp), an efflux pump that

transports drugs out of cells, which can further increase drug absorption.
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Caption: Naringin's mechanism of drug interaction via CYP3A4 inhibition.

Experimental Protocols
Acute Oral Toxicity Study (OECD Guideline 423)
The acute oral toxicity of naringin is typically assessed following the OECD Test Guideline 423

(Acute Toxic Class Method). This method is a stepwise procedure using a minimal number of

animals to classify a substance based on its LD50.

Test Principle: The method involves administering the test substance to a group of animals in

a stepwise procedure. The outcome (mortality or survival) in one step determines the dose

for the next step. The goal is to identify a dose range that causes mortality, allowing for

classification and hazard labeling.

Animals: Healthy, young adult rodents (typically female rats as they are often slightly more

sensitive) are used. Animals are acclimatized for at least five days before dosing.

Test Substance: Naringin is typically dissolved or suspended in an appropriate vehicle (e.g.,

distilled water).

Procedure:
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Animals are fasted prior to dosing.

A single oral dose of naringin is administered via gavage.

The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior,

body weight, food consumption), and pathological changes for at least 14 days.

The results from the initial group determine the subsequent dosing step, if necessary.

Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity

class based on the observed mortality at specific dose levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b10753769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Select Starting Dose
(e.g., 2000 mg/kg)

Dose 3 Female Rats
with Starting Dose

Observe for 14 Days
(Mortality & Clinical Signs)

Outcome?

Dose 3 More Rats
with the Same Dose

< 2 Deaths

Stop Test & Classify Substance
(e.g., LD50 > 2000 mg/kg)

≥ 2 DeathsObserve for 14 Days

Outcome?

Total Deaths ≤ 2
(in 6 animals)

Repeat Test at
Lower Dose Level
(e.g., 300 mg/kg)

Total Deaths > 2
(in 6 animals)

Click to download full resolution via product page

Caption: A simplified workflow for the OECD 423 Acute Toxic Class Method.
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Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a

chemical compound.

Test Principle: The assay uses several strains of Salmonella typhimurium (e.g., TA98, TA100,

TA102) that are auxotrophic for histidine (His-), meaning they cannot synthesize this

essential amino acid and require it for growth. The test measures the ability of the substance

to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize

histidine (His+), allowing them to grow on a histidine-free medium.

Metabolic Activation: Since bacteria lack the metabolic enzymes present in mammals, the

test is typically performed both with and without a mammalian metabolic activation system

(S9 fraction), which is an extract of rodent liver containing CYP enzymes. This allows for the

detection of chemicals that become mutagenic only after being metabolized.

Procedure:

The tester strains are exposed to various concentrations of naringin, along with positive

and negative (vehicle) controls.

The bacteria, test compound, and (if used) S9 mix are combined in a soft agar overlay.

This mixture is poured onto minimal glucose agar plates, which lack histidine.

The plates are incubated at 37°C for 48-72 hours.

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies (His+ bacteria) on the test plates compared to the negative

control plates. A two-fold or greater increase is often considered a positive response.

Conclusion and Future Directions
The comprehensive body of preclinical evidence indicates that naringin possesses a very

favorable safety profile. It exhibits extremely low acute toxicity and is well-tolerated in sub-

chronic and chronic repeated-dose studies in multiple species, with high NOAEL values
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established. Furthermore, it appears to be non-genotoxic and lacks adverse effects on fertility

and early embryonic development at high doses.

The primary safety consideration for naringin in a therapeutic context is its well-documented

potential to inhibit CYP3A4 via its metabolite naringenin, leading to clinically significant drug-

drug interactions. This "grapefruit juice effect" necessitates careful consideration and

management when naringin is co-administered with drugs metabolized by this enzyme.

Future research should focus on long-term chronic toxicity studies in non-rodent species to

further solidify its safety profile. More extensive human clinical trials are needed to confirm the

safety of chronic naringin administration, establish a definitive safe dose range, and fully

characterize its drug interaction potential in a clinical setting. These investigations will be

crucial for the successful translation of naringin from a dietary flavonoid to a registered

therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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